N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropyl bromide with a suitable nucleophile, such as sodium cyanide, under controlled conditions to form the cyano-cyclopropyl compound.
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Synthesis of the Piperazine Derivative: : The next step involves the preparation of the diphenylmethyl-substituted piperazine. This can be synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base like sodium hydroxide.
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Coupling Reaction: : The final step is the coupling of the cyano-cyclopropyl intermediate with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the cyano-cyclopropyl compound reacts with the piperazine derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the piperazine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is investigated for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of certain diseases, although more research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperazine moiety are likely involved in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique properties in terms of reactivity and biological activity. The presence of the diphenylmethyl group, in particular, could influence its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-25(19-26,22-12-13-22)27-23(30)18-28-14-16-29(17-15-28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,22,24H,12-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQUMDYGZBITRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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